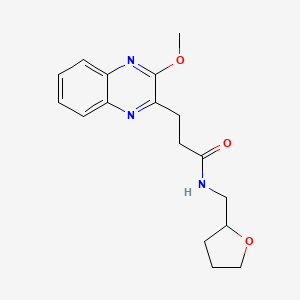
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide, also known as MPVC, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MPVC is a pyrazole-based compound that has been synthesized using a multi-step process.
科学研究应用
N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the primary areas of interest is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anti-cancer agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
作用机制
The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell division. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a key factor in the development of Alzheimer's disease. In vivo studies have shown that this compound can inhibit the growth of tumors and reduce the size of existing tumors.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide in lab experiments is that it has been shown to have a high level of selectivity for its target enzymes and proteins, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a low level of toxicity in vitro and in vivo, which makes it a promising candidate for further study as a potential therapeutic agent. One limitation of using this compound in lab experiments is that the synthesis method is complex and yields are relatively low, which can make it difficult to obtain large quantities of the compound for use in experiments.
未来方向
There are several potential future directions for research on N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide. One area of interest is in the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its target enzymes and proteins. Another area of interest is in the development of this compound derivatives that may have improved efficacy and selectivity for its target enzymes and proteins. Finally, further studies are needed to evaluate the potential therapeutic applications of this compound in animal models and clinical trials.
合成方法
The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)-1-vinyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 3-bromopropionitrile with pyridine to form 3-cyanopropylpyridine. This intermediate is then reacted with methylamine to form N-methyl-3-cyanopropylpyridine. The final step involves the reaction of N-methyl-3-cyanopropylpyridine with vinylazide and copper(I) iodide to form this compound. The yield of this compound obtained through this process is approximately 35%.
属性
IUPAC Name |
1-ethenyl-N-methyl-N-(1-pyridin-3-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-14(12-7-6-8-16-9-12)18(3)15(20)13-10-17-19(5-2)11-13/h5-11,14H,2,4H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQMPFIKHVYQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C(=O)C2=CN(N=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5350171.png)
![3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5350174.png)
![5-bromo-2-[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5350183.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5350186.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![N-(5-chloro-2-pyridinyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5350221.png)


![2-methyl-1-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5350255.png)

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)
